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molecular formula C11H16O7 B8485450 Trimethyl 3-methoxybut-3-ene-1,1,4-tricarboxylate CAS No. 135544-53-5

Trimethyl 3-methoxybut-3-ene-1,1,4-tricarboxylate

Cat. No. B8485450
M. Wt: 260.24 g/mol
InChI Key: DBZCXSSGNBTUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)C=C(CCl)OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:10][O:11][C:12]([CH:13]=[C:14]([CH2:15][Cl:16])[O:17][CH3:18])=[O:19].[CH3:1][O:2][C:3]([CH2:4][C:5](=[O:6])[O:7][CH3:8])=[O:9]>>[CH3:1][O:2][C:3]([CH:4]([C:5](=[O:6])[O:7][CH3:8])[CH2:15][C:14](=[CH:13][C:12]([O:11][CH3:10])=[O:19])[O:17][CH3:18])=[O:9]

Inputs

Step One
Name
COC(=O)C=C(CCl)OC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C=C(CCl)OC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)CC(=O)OC

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=C(CC(C(=O)OC)C(=O)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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